REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[C:15]1([N:21]2[C:33]3[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][C:28]=3[C:27]3[C:22]2=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[K+].[K+].C(O)C1C(Cl)=C(Cl)C(Cl)=C(Cl)C=1Cl>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)C.C1(C)C=CC=CC=1>[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:30]3[CH:31]=[CH:32][C:33]4[N:21]([C:15]5[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=5)[C:22]5[C:27]([C:28]=4[CH:29]=3)=[CH:26][CH:25]=[CH:24][CH:23]=5)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1 |f:3.4.5,7.8.9|
|
Name
|
|
Quantity
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6.5 g
|
Type
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reactant
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Smiles
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C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
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Name
|
|
Quantity
|
7.5 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)B(O)O
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Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
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Name
|
|
Quantity
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67 mg
|
Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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aqueous solution
|
Quantity
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14 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
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100 °C
|
Type
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CUSTOM
|
Details
|
while stirring under reduced pressure, which
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The mixture was degassed
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Type
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CUSTOM
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Details
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After the reflux, the organic layer was separated from the aqueous layer
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with toluene
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Type
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EXTRACTION
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Details
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the extract
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Type
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WASH
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Details
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washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried with magnesium sulfate
|
Type
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FILTRATION
|
Details
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subjected to gravity filtration
|
Type
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CONCENTRATION
|
Details
|
The resulting filtrate was concentrated
|
Type
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CUSTOM
|
Details
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to give a pale brown oily product
|
Type
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CUSTOM
|
Details
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The oily product was purified by silica gel column chromatography (the developing solvent
|
Type
|
ADDITION
|
Details
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containing a 4:6 ratio of hexane to toluene), and a white solid
|
Type
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CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
after the purification
|
Type
|
CUSTOM
|
Details
|
was recrystallized with a mixed solvent of dichloromethane and hexane
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |